1,3,5-triazine-2,4,6-trithiol

描述

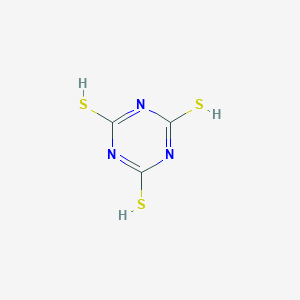

1,3,5-Triazine-2,4,6-trithiol: is an organic compound with the molecular formula C3H3N3S3 It is a derivative of 1,3,5-triazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by thiol groups

准备方法

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-trithiol can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with sodium hydrosulfide in the presence of a base. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the desired compound in its pure form .

化学反应分析

Metal Complexation

The thiol groups in 1,3,5-triazine-2,4,6-trithiol act as strong ligands for metal ions, forming stable coordination complexes. This property is exploited in materials science and environmental chemistry for heavy metal capture .

In acetonitrile, this compound reacts with [Ru(II)(bpy)₂(EtOH)₂]²⁺ to form triruthenium complexes exhibiting reversible Ru(II)/Ru(III) redox couples with intermetallic electronic coupling () . These complexes show third-order nonlinear optical (NLO) properties with .

Oxidation Reactions

The thiol groups are susceptible to oxidation, forming disulfide (-S-S-) linkages or sulfonic acid derivatives under controlled conditions.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| O₂ (air) | Disulfide-bridged oligomers | Ambient, basic pH |

| H₂O₂ | Sulfonic acid derivatives | Acidic, 50–65°C |

| I₂ | Cyclic polysulfides | Room temperature |

Oxidation pathways are pH-dependent: under acidic conditions, sulfonic acid formation dominates, while basic conditions favor disulfide bridges.

Nucleophilic Substitution

The triazine core undergoes nucleophilic substitution at carbon atoms adjacent to nitrogen, enabling functionalization .

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkoxylation | LiOR | 2,4,6-Trialkoxy-1,3,5-triazines | 52–89% |

| Amination | RNH₂ | 2-Chloro-4,6-diamino-triazines | 44–98% |

| Thiolation | RSH | Mixed S/O/N-substituted triazines | 50–75% |

For example, reacting cyanuric chloride with lithium alkoxides followed by amines produces asymmetric 2-chloro-4-alkoxy-6-amino-1,3,5-triazines . Steric hindrance from bulky amines (e.g., 2,6-diisopropylaniline) reduces yields to ~50% .

Acid-Base Reactions

The compound exhibits acidic behavior due to its thiol groups (), forming trisodium salts (Na₃C₃N₃S₃) in basic media .

| Reaction | Conditions | Product |

|---|---|---|

| Deprotonation | NaOH (aq) | Trisodium salt (15% aqueous solution) |

| Protonation | HCl (aq) | Regeneration of free thiol form |

The trisodium salt is commercially utilized as TMT-55 for heavy metal sequestration, achieving >95% removal efficiency for Hg²⁺ and Pb²⁺ .

Polymerization

Under oxidative or thermal conditions, this compound polymerizes into polydisulfides or coordination polymers.

| Method | Product | Properties |

|---|---|---|

| Thermal (120°C) | Linear polydisulfides | High thermal stability (>300°C) |

| Metal-templated | 2D/3D coordination networks | Porosity, catalytic activity |

科学研究应用

Nanotechnology

TTC has been extensively utilized in the stabilization and modification of nanoparticles. For instance:

- Gold Nanoparticles (AuNP) : Research has demonstrated that TTC can effectively stabilize gold nanoparticles. A study highlighted the successful preparation of AuNP modified with TTC for potential use as formalin detectors. The TTC-modified AuNP exhibited enhanced sensitivity and selectivity for detecting formaldehyde in various samples .

Material Science

TTC's role as a rubber curative is noteworthy. It has been studied for its effects on the adhesion properties between nickel-phosphorus (NiP) plating and rubber. The interfacial chemistry involving TTC enhances the adhesion characteristics, making it valuable for applications in coatings and sealants .

Environmental Chemistry

TTC's ability to form complexes with heavy metals makes it a candidate for environmental remediation:

- Heavy Metal Ion Binding : TTC has shown potential in binding with toxic heavy metal ions, thereby facilitating their removal from contaminated water sources. This property is critical in developing methods for water purification and environmental cleanup.

Case Studies

作用机制

The mechanism of action of 1,3,5-triazine-2,4,6-trithiol involves its ability to form strong chemical bonds with metal ions. This property is particularly useful in applications such as heavy metal removal and catalysis. The thiol groups in the compound can coordinate with metal ions, forming stable complexes that can be easily separated from the reaction mixture. This coordination chemistry is also exploited in various catalytic processes, where the compound acts as a ligand to enhance the reactivity of metal catalysts .

相似化合物的比较

1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.

1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used as a precursor for the synthesis of herbicides and disinfectants.

1,3,5-Triazine-2,4,6-trichloride (Cyanuric Chloride): Employed in the synthesis of various agrochemicals and pharmaceuticals.

Uniqueness: 1,3,5-Triazine-2,4,6-trithiol is unique due to the presence of three thiol groups, which impart distinct chemical properties compared to its analogs. The thiol groups enhance its ability to form strong bonds with metal ions, making it particularly useful in applications such as heavy metal removal and catalysis. This sets it apart from other triazine derivatives, which may not possess the same level of reactivity or versatility .

属性

IUPAC Name |

1,3,5-triazine-2,4,6-trithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRRFSJFQTGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=NC(=N1)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。